Rho Kinase Inhibitory Potency Compared to 4-Chlorobenzyl Analog
The target compound (2-aminobenzyl) inhibits Rho kinase with an IC50 of 205 nM [1]. In direct comparison, the 4-chlorobenzyl analog (CAS 675132-99-7) exhibits an IC50 of 65 nM under the same assay conditions [2]. The 2-aminobenzyl substitution results in a 3.2-fold reduction in enzymatic potency relative to the 4-chlorobenzyl derivative.
| Evidence Dimension | Inhibition of Rho kinase (enzymatic assay) |
|---|---|
| Target Compound Data | IC50 = 205 nM |
| Comparator Or Baseline | N-(1-(4-chlorobenzyl)pyrrolidin-3-yl)isoquinolin-5-amine: IC50 = 65 nM |
| Quantified Difference | Target is ~3.2-fold less potent (205 nM vs 65 nM) |
| Conditions | In vitro Rho kinase inhibition assay; both values extracted from the same publication series (Bioorg. Med. Chem. 2007). |
Why This Matters
The lower enzymatic potency indicates that the 2-aminobenzyl substituent is not optimal for ROCK inhibition; its value may lie in an orthogonal property such as selectivity or functional activity.
- [1] ChEMBL Activity Data for CHEMBL388285: IC50 205 nM for Rho kinase inhibition. Document CHEMBL1144546 (Bioorg. Med. Chem. 2007). View Source
- [2] BindingDB Entry for BDBM50197914 (CHEMBL375556): N-(1-(4-chlorobenzyl)pyrrolidin-3-yl)isoquinolin-5-amine. IC50 65 nM for Rho kinase inhibition. View Source
